

Crystal Structure Analysis of a 2-Amino-3-cyanofuran Analog: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Cat. No.: B1269427

[Get Quote](#)

Disclaimer: As of December 2025, comprehensive crystal structure data for **2-Amino-3-cyano-4,5-di(fur-2-yl)furan** is not publicly available in crystallographic databases or peer-reviewed literature. This guide therefore presents a detailed analysis of a closely related and structurally significant analog, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile, for which crystallographic data has been published. The methodologies and data presentation herein serve as a robust template for the analysis of the target compound once its crystals are obtained and studied.

This technical whitepaper provides an in-depth look at the crystal structure of the furan derivative, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of heterocyclic compounds and their solid-state properties. This document outlines the experimental protocols for crystal structure determination and presents the crystallographic data in a clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile.

Parameter	Value
Empirical Formula	C ₂₁ H ₁₃ N ₃ O
Formula Weight	323.34 g/mol
Temperature	123 K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	9.2308(3) Å
b	12.5991(4) Å
c	14.3043(4) Å
α	89.954(2) $^{\circ}$
β	89.052(2) $^{\circ}$
γ	79.233(2) $^{\circ}$
Volume	1634.07(9) Å ³
Z (molecules per unit cell)	4
Calculated Density	1.314 Mg/m ³
Absorption Coefficient	0.08 mm ⁻¹
Data Collection & Refinement	
Reflections Collected	Not Specified
Independent Reflections	Not Specified
Goodness-of-fit on F ²	Not Specified
Final R indices [$I > 2\sigma(I)$]	R = 0.045
R indices (all data)	wR = 0.119

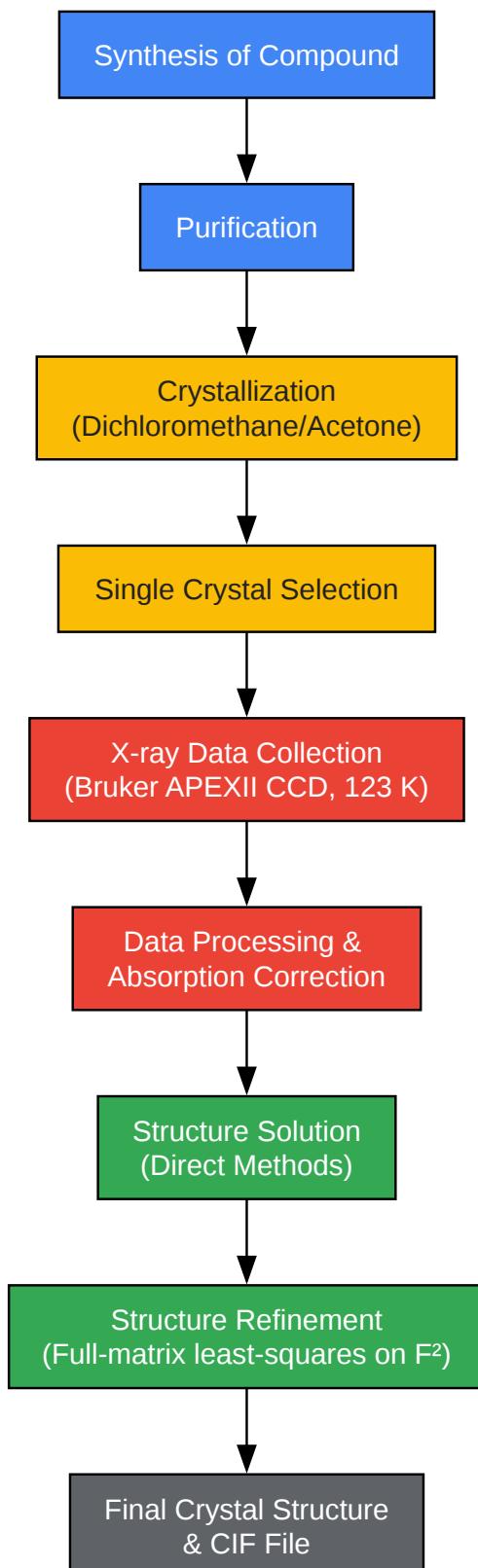
Experimental Protocols

The determination of the crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile involved several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized and purified. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 mixture of dichloromethane and acetone. The slow evaporation of the solvent at room temperature yielded colorless crystals.

X-ray Data Collection


A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The diffraction data were collected at a temperature of 123 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A multi-scan absorption correction was applied to the collected data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal structure analysis.

[Click to download full resolution via product page](#)

Crystal Structure Analysis Workflow

Molecular and Crystal Packing Structure

The asymmetric unit of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile contains two independent molecules with similar conformations. The furan rings in both molecules are essentially planar. The dihedral angles between the furan ring and the two attached phenyl rings are a key conformational feature. In the crystal, the molecules are linked by weak C—H···π and C—H···N interactions, which contribute to the stability of the crystal packing.

The logical relationship for the synthesis of a 2-amino-3-cyanofuran, which is the core of the originally requested compound, can be visualized as follows. This is a generalized pathway.

[Click to download full resolution via product page](#)

Generalized Synthesis of 2-Amino-3-cyanofurans

This guide provides a comprehensive overview of the crystal structure analysis of a relevant analog to **2-Amino-3-cyano-4,5-di(fur-2-yl)furan**. The presented data and methodologies offer a valuable resource for researchers working on the synthesis and characterization of novel furan-based compounds for various applications, including drug discovery and materials science.

- To cite this document: BenchChem. [Crystal Structure Analysis of a 2-Amino-3-cyanofuran Analog: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269427#crystal-structure-analysis-of-2-amino-3-cyano-4-5-di-fur-2-yl-furan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com